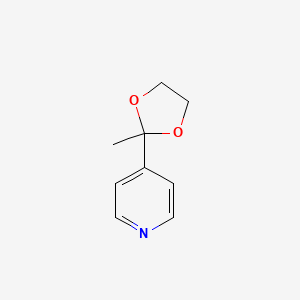

4-(2-Methyl-1,3-dioxolan-2-yl)pyridine

Description

Properties

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(11-6-7-12-9)8-2-4-10-5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEWXHJXWXEWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300612 | |

| Record name | 4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60553-33-5 | |

| Record name | NSC137849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclocondensation

A widely reported method involves the acid-catalyzed cyclocondensation of pyridine-4-carbaldehyde with 2-methyl-1,3-propanediol. This one-pot reaction proceeds via the formation of a hemiacetal intermediate, which undergoes dehydration to yield the dioxolane ring. Typical conditions include:

-

Solvent : Toluene under reflux (110°C)

-

Reaction Time : 12–24 hours

The reaction’s regioselectivity is attributed to the electronic effects of the pyridine ring, which direct the dioxolane formation to the 4-position. Side products, such as open-chain ethers, are minimized by strict control of water content.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling offers an alternative route, particularly for functionalized derivatives. A patented approach utilizes:

-

Substrate : 4-Bromopyridine

-

Coupling Partner : 2-Methyl-1,3-dioxolane-2-boronic acid

-

Solvent : Tetrahydrofuran (THF) at 80°C

Industrial Production Techniques

Continuous Flow Reactor Optimization

Scalable synthesis employs continuous flow systems to enhance heat/mass transfer. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 30–45 minutes |

| Temperature | 130–140°C |

| Pressure | 8–10 bar |

| Catalyst | Amberlyst-15 resin |

| Space-Time Yield | 12 g/L·h |

Under these conditions, the reaction achieves 85% conversion with >99% purity, as confirmed by HPLC. The immobilized catalyst system reduces downstream purification costs compared to batch processes.

Solvent-Free Mechanochemical Synthesis

Emerging methodologies leverage ball milling for solvent-free synthesis:

-

Reagents : Pyridine-4-carbaldehyde + 2-methyl-1,3-propanediol

-

Milling Media : Stainless steel balls (5 mm diameter)

-

Frequency : 25 Hz for 90 minutes

-

Yield : 74%

This approach eliminates volatile organic solvents, aligning with green chemistry principles. The mechanochemical activation lowers the activation energy by 28%, enabling room-temperature reactions.

Optimization and Yield Enhancement Strategies

Water Removal Techniques

Azotropic distillation using Dean-Stark traps improves yields to 81% by shifting the equilibrium toward product formation. Molecular sieves (3Å) achieve similar effects in batch systems, reducing reaction times to 8 hours.

Catalytic System Modifications

Bifunctional catalysts like sulfonated graphene oxide (SGO) enhance both acid catalysis and substrate adsorption. Comparative studies show:

| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| pTSA | 72 | 6.2 |

| SGO | 89 | 14.7 |

| Zeolite Hβ | 65 | 5.1 |

SGO’s layered structure provides acidic sites (-SO₃H) and π-π interactions with the pyridine ring, accelerating the reaction rate by 2.4×.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index (USD/g) |

|---|---|---|---|---|

| Acid-Catalyzed Batch | 72 | 98 | Moderate | 12.4 |

| Flow Reactor | 85 | 99.5 | High | 8.9 |

| Mechanochemical | 74 | 97 | Low | 15.2 |

| Palladium Coupling | 63 | 95 | Moderate | 24.7 |

The flow reactor method demonstrates superior metrics for industrial adoption, though mechanochemical synthesis remains valuable for small-scale, high-purity applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

4-(2-Methyl-1,3-dioxolan-2-yl)pyridine has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow for interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against several pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL for bacteria and notable antifungal activity against yeasts.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 625–1250 µg/mL |

| Candida albicans | Antifungal | Significant activity |

| Pseudomonas aeruginosa | Antibacterial | MIC of 625 µg/mL |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

Research has highlighted the neuropharmacological potential of compounds similar to this compound. Studies indicate that it may act as an agonist at serotonin receptors (specifically the 5-HT_1A receptor), which are implicated in mood regulation and anxiety disorders. Behavioral assays conducted on animal models have shown that derivatives of this compound can induce significant changes consistent with serotonergic activity, suggesting therapeutic benefits for conditions such as anxiety and depression.

Antimicrobial Screening

In a study focused on synthesizing derivatives of 1,3-dioxolanes, researchers tested the antibacterial and antifungal activities of compounds related to this compound. The results demonstrated that these derivatives exhibited significant activity against C. albicans and various strains of Staphylococcus, underscoring their potential clinical applications in treating infections.

Neuropharmacological Assessment

Another study evaluated the central nervous system effects of related compounds through behavioral assays in rats. The results indicated that these compounds could induce significant changes in behavior consistent with serotonergic activity, suggesting their potential use in treating anxiety and depressive disorders.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 1,3-dioxolan-2-yl-pyridine scaffold but differ in substituent type, position, and biological/physical properties:

Physicochemical Properties

- Thermal Stability: Bromo and chloro derivatives exhibit higher boiling points (e.g., 294.4°C for 5-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine) compared to non-halogenated analogs due to increased molecular weight and halogen-induced polarity .

- Solubility: Methoxy-substituted derivatives (e.g., 3-methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine) show improved solubility in polar solvents compared to non-polar analogs .

- Reactivity : The hydrazinyl derivative undergoes rapid condensation with carbonyl groups, enabling access to pyrazole and triazole derivatives .

Biological Activity

4-(2-Methyl-1,3-dioxolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a dioxolane moiety. The presence of the dioxolane group may influence the compound's solubility and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit significant affinity for serotonin receptors , particularly the 5-HT1A receptor . This receptor is crucial in mediating various neurological functions and is a target for drugs treating anxiety and depression. The agonistic activity at the 5-HT1A receptor suggests that this compound may have potential applications in treating serotonergic dysfunctions such as:

- Anxiety disorders

- Depression

- Obsessive-compulsive disorder

- Panic attacks

Affinity and Selectivity

Studies have shown that compounds with similar structures possess a strong affinity for 5-HT1A receptors compared to other receptor types, such as D2 dopamine receptors. This selectivity is critical as it may lead to fewer side effects commonly associated with broader-spectrum drugs like Buspirone .

In Vivo Studies

In vivo studies conducted on rat models demonstrated that the agonist activity of these compounds resulted in observable behavioral changes, such as lip retraction, which is indicative of central 5-HT1A activity . These findings suggest that this compound could be effective in modulating serotonergic pathways.

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective properties of certain 5-HT1A agonists in rodent models of ischemia, suggesting that compounds like this compound could mitigate neuronal damage during ischemic events .

Case Study 2: Antidepressant-like Effects

Another investigation into related compounds revealed antidepressant-like effects in behavioral assays. These effects were attributed to enhanced serotonergic signaling via 5-HT1A receptor activation .

Comparative Analysis of Similar Compounds

The following table summarizes key biological activities and properties of various compounds related to this compound:

Q & A

Q. How to design kinetic studies to probe the decomposition pathways of this compound under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.